molecular formula C19H18N2O2 B2469072 (Z)-N-methyl-1-(3-phenylacryloyl)indoline-2-carboxamide CAS No. 1103514-30-2

(Z)-N-methyl-1-(3-phenylacryloyl)indoline-2-carboxamide

Cat. No.: B2469072
CAS No.: 1103514-30-2
M. Wt: 306.365
InChI Key: HMIGKSDMRNMBOZ-QXMHVHEDSA-N
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Description

(Z)-N-methyl-1-(3-phenylacryloyl)indoline-2-carboxamide is an organic compound that belongs to the class of indoline derivatives. This compound is characterized by the presence of an indoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrolidine ring. The compound also features a phenylacryloyl group and a carboxamide group, making it a molecule of interest in various fields of research due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-methyl-1-(3-phenylacryloyl)indoline-2-carboxamide typically involves the following steps:

    Formation of the Indoline Core: The indoline core can be synthesized through the reduction of indole derivatives using suitable reducing agents such as sodium borohydride or lithium aluminum hydride.

    Introduction of the Phenylacryloyl Group: The phenylacryloyl group can be introduced via a Friedel-Crafts acylation reaction, where the indoline core reacts with phenylacryloyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate product with methylamine under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indoline core, leading to the formation of indole derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The phenyl ring and the indoline core can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products:

    Oxidation: Indole derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted indoline and phenylacryloyl derivatives.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic and optical characteristics.

Biology and Medicine:

    Pharmacology: The compound’s potential biological activities, such as anti-inflammatory and anticancer properties, are of interest in drug discovery and development.

    Biochemical Research: It can be used as a probe to study various biochemical pathways and molecular interactions.

Industry:

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (Z)-N-methyl-1-(3-phenylacryloyl)indoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

    Receptor Interaction: Acting as an agonist or antagonist at various receptor sites, influencing cellular signaling and physiological responses.

Comparison with Similar Compounds

    Indoline-2-carboxamide Derivatives: Compounds with similar indoline cores and carboxamide groups.

    Phenylacryloyl Derivatives: Molecules featuring the phenylacryloyl group.

Uniqueness:

    Structural Features: The combination of the indoline core, phenylacryloyl group, and carboxamide group in (Z)-N-methyl-1-(3-phenylacryloyl)indoline-2-carboxamide imparts unique chemical and biological properties.

    Biological Activity: Its potential pharmacological activities, such as anti-inflammatory and anticancer effects, distinguish it from other similar compounds.

Properties

IUPAC Name

N-methyl-1-[(Z)-3-phenylprop-2-enoyl]-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-20-19(23)17-13-15-9-5-6-10-16(15)21(17)18(22)12-11-14-7-3-2-4-8-14/h2-12,17H,13H2,1H3,(H,20,23)/b12-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIGKSDMRNMBOZ-QXMHVHEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C1CC2=CC=CC=C2N1C(=O)/C=C\C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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